molecular formula C18H17N3O3S B2373245 N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 924856-32-6

N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No. B2373245
CAS RN: 924856-32-6
M. Wt: 355.41
InChI Key: GQJVYYRCVXAKFV-UHFFFAOYSA-N
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Description

“N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide” is a complex organic compound. It contains a cyanophenyl group (a phenyl group with a cyano substituent), a methyl group, a phenylethenyl group (a phenyl group with an ethenyl substituent), a sulfonylamino group (a sulfonyl group with an amino substituent), and an acetamide group (an acetyl group with an amide substituent) .


Chemical Reactions Analysis

This compound, like any organic compound, can undergo a variety of chemical reactions. The types of reactions it can undergo would be largely determined by its functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Applications : Research has demonstrated the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. These compounds, derived from reactions involving N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, have shown promising results in vitro for both antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Anticancer and Immunomodulating Effects : Another study focused on a synthetic compound structurally similar to N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, revealing its ability to modulate the immune response to tumors. This compound was found to augment the response of lymphocytes to tumor cells and enhance macrophage inhibitory effects on tumor growth in vitro, indicating its potential application in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

Heterocyclic Compound Synthesis

  • Building Block for Heterocyclic Synthesis : The versatility of N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide as a synthon in heterocyclic synthesis has been highlighted, with its reactivity enabling the formation of various polyfunctionalized heterocyclic compounds. This underscores its significance in the field of medicinal chemistry for the development of new therapeutic agents (Gouda, 2014).

Mechanism of Action

The mechanism of action would depend on how this compound is being used. For example, if it’s being used as a drug, the mechanism of action would refer to how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include areas like drug development, materials science, or chemical synthesis .

properties

IUPAC Name

N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(25(23,24)11-10-15-6-3-2-4-7-15)14-18(22)20-17-9-5-8-16(12-17)13-19/h2-12H,14H2,1H3,(H,20,22)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJVYYRCVXAKFV-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC(=C1)C#N)S(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)NC1=CC=CC(=C1)C#N)S(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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